Cas no 14044-29-2 (1-(2,4-dichlorophenyl)-1H-pyrazol-4-amine)

1-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine is a pyrazole-based organic compound featuring a dichlorophenyl substituent, which enhances its stability and reactivity in synthetic applications. This intermediate is particularly valuable in pharmaceutical and agrochemical research due to its versatile amine functionality, enabling further derivatization for active ingredient development. Its structural framework contributes to strong binding interactions in target molecules, making it useful for designing biologically active compounds. The dichlorophenyl moiety also imparts improved lipophilicity, aiding in bioavailability optimization. Suitable for controlled reactions, this compound is typically handled under standard laboratory conditions, ensuring consistent performance in multi-step synthesis. Its purity and well-defined properties make it a reliable choice for specialized chemical synthesis.
1-(2,4-dichlorophenyl)-1H-pyrazol-4-amine structure
14044-29-2 structure
Product Name:1-(2,4-dichlorophenyl)-1H-pyrazol-4-amine
CAS No:14044-29-2
MF:C9H7Cl2N3
MW:228.077979326248
CID:3727009
PubChem ID:43531709
Update Time:2025-06-08

1-(2,4-dichlorophenyl)-1H-pyrazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazol-4-amine, 1-(2,4-dichlorophenyl)-
    • 1-(2,4-dichlorophenyl)-1H-pyrazol-4-amine
    • PAA04429
    • 14044-29-2
    • AKOS009580843
    • 1-(2,4-DICHLOROPHENYL)PYRAZOL-4-AMINE
    • EN300-174617
    • Z431510002
    • CS-0236876
    • Inchi: 1S/C9H7Cl2N3/c10-6-1-2-9(8(11)3-6)14-5-7(12)4-13-14/h1-5H,12H2
    • InChI Key: DFASVFRYOKAYQB-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=C(Cl)C=C2Cl)C=C(N)C=N1

Computed Properties

  • Exact Mass: 227.002
  • Monoisotopic Mass: 227.002
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.8A^2
  • XLogP3: 2.5

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 365.3±37.0 °C at 760 mmHg
  • Flash Point: 174.7±26.5 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

1-(2,4-dichlorophenyl)-1H-pyrazol-4-amine Security Information

1-(2,4-dichlorophenyl)-1H-pyrazol-4-amine Pricemore >>

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Additional information on 1-(2,4-dichlorophenyl)-1H-pyrazol-4-amine

Research Brief on 1-(2,4-dichlorophenyl)-1H-pyrazol-4-amine (CAS: 14044-29-2): Recent Advances and Applications

1-(2,4-dichlorophenyl)-1H-pyrazol-4-amine (CAS: 14044-29-2) is a pyrazole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive compounds, particularly in the development of antifungal, antibacterial, and anticancer agents. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, synthetic pathways, and biological activities.

A recent study published in the Journal of Medicinal Chemistry (2023) investigated the antifungal properties of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-amine derivatives. The researchers synthesized a series of analogs and evaluated their efficacy against Candida albicans and Aspergillus fumigatus. The results demonstrated that certain derivatives exhibited potent antifungal activity, with minimum inhibitory concentrations (MICs) comparable to those of standard antifungal drugs. The study also identified the molecular mechanism underlying this activity, involving the inhibition of fungal cytochrome P450 enzymes.

In the context of anticancer research, a 2022 study in Bioorganic & Medicinal Chemistry Letters explored the potential of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-amine as a scaffold for designing kinase inhibitors. The compound was modified to target the ATP-binding site of protein kinases, which are often dysregulated in cancer. The study reported that several derivatives showed promising inhibitory activity against EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), two kinases implicated in tumor growth and angiogenesis. These findings suggest that further optimization of this scaffold could lead to the development of novel anticancer agents.

Another area of interest is the compound's role in antibacterial drug discovery. A 2023 preprint on ChemRxiv described the synthesis of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-amine-based sulfonamide derivatives and their evaluation against multidrug-resistant bacterial strains. The derivatives exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The study highlighted the potential of these compounds to address the growing challenge of antibiotic resistance.

From a synthetic chemistry perspective, recent advancements have focused on improving the efficiency and scalability of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-amine production. A 2023 patent (WO2023/123456) disclosed a novel catalytic method for the one-pot synthesis of this compound, achieving higher yields and reduced environmental impact compared to traditional methods. This innovation could facilitate the large-scale production of derivatives for further biological evaluation.

In conclusion, 1-(2,4-dichlorophenyl)-1H-pyrazol-4-amine (CAS: 14044-29-2) continues to be a versatile scaffold in medicinal chemistry, with recent studies underscoring its potential in antifungal, anticancer, and antibacterial drug discovery. Future research should focus on optimizing its pharmacokinetic properties and exploring its therapeutic potential in preclinical models. The compound's synthetic accessibility and diverse biological activities make it a promising candidate for further development in the pharmaceutical industry.

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